molecular formula C9H8ClN3O B3001627 7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one CAS No. 130056-88-1

7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one

Cat. No.: B3001627
CAS No.: 130056-88-1
M. Wt: 209.63
InChI Key: UHVCCXMNBLZSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one is a heterocyclic compound with a unique structure that includes an amino group, a chloromethyl group, and a naphthyridinone core

Mechanism of Action

Target of Action

The primary target of the compound 7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one, also known as 7-AMINO-4-(CHLOROMETHYL)-1H-1,8-NAPHTHYRIDIN-2-ONE, is thiol groups present in cells . These thiol groups play a crucial role in various cellular processes, including cell signaling, protein function, and cellular defense against oxidative stress .

Mode of Action

The compound interacts with its targets, the thiol groups, through a glutathione S-transferase–mediated reaction . This reaction transforms the compound into cell-impermeant reaction products . The compound contains a chloromethyl group that reacts with the thiol groups .

Biochemical Pathways

The compound affects the glutathione pathway, which is crucial for maintaining the redox state of the cell . The interaction of the compound with thiol groups can influence the function of proteins and other molecules that contain these groups, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The compound is designed to freely pass through cell membranes . Once inside the cell, it is transformed into cell-impermeant reaction products . This property ensures the compound’s retention within the cell, allowing for its effects to be observed over a prolonged period .

Result of Action

The compound’s action results in the generation of fluorescent probes within the cell . This makes the compound an excellent tool for monitoring cell movement, location, proliferation, migration, chemotaxis, and invasion .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of amine-containing buffers should be avoided as they can interfere with the compound’s action . Furthermore, the compound should be stored at low temperatures (≤ –20oC) and protected from light to maintain its stability .

Biochemical Analysis

Biochemical Properties

The compound 7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one plays a significant role in biochemical reactions. It contains a chloromethyl group that reacts with thiol groups, utilizing a glutathione S-transferase–mediated reaction . This interaction with enzymes and proteins within the cell allows the compound to be transformed into cell-impermeant reaction products .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can freely penetrate cell membranes and transform into reaction products that are retained in living cells through several generations . This property makes it an excellent tool for monitoring cell movement, location, proliferation, migration, chemotaxis, and invasion .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. The chloromethyl group in the compound reacts with thiol groups, likely in a glutathione S-transferase–mediated reaction . This reaction transforms the compound into a cell-impermeant fluorescent dye–thioether adduct .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is well-retained in cells, showing a fluorescent signal retention of more than 72 hours (typically three to six generations) . This allows for long-term studies of normal and transformed cells in culture .

Metabolic Pathways

The compound’s interaction with glutathione S-transferase suggests it may be involved in glutathione metabolism .

Transport and Distribution

This compound can freely penetrate cell membranes . Once inside the cell, it is transformed into reaction products that are not permeable to the cell membrane . This property allows the compound to be well-retained within cells .

Subcellular Localization

The subcellular localization of this compound is primarily cytoplasmic . The compound penetrates the cell membrane and transforms into reaction products within the cell . These reaction products are retained in the cytoplasm, allowing for long-term tracking of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the naphthyridinone core, followed by the introduction of the amino and chloromethyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chloromethyl group can produce a variety of substituted naphthyridinones.

Scientific Research Applications

7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a fluorescent probe for detecting biological molecules.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-4-methylcoumarin: Another compound with an amino group and a methyl group, used as a fluorescent probe.

    4-Aminocoumarin: Known for its biological applications, including antibacterial and anticancer activities.

    7-Amino-4-(trifluoromethyl)coumarin: Used in quantum-mechanical and spectral studies.

Uniqueness

7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one is unique due to its specific combination of functional groups and its naphthyridinone core. This structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-amino-4-(chloromethyl)-1H-1,8-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-4-5-3-8(14)13-9-6(5)1-2-7(11)12-9/h1-3H,4H2,(H3,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVCCXMNBLZSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=O)N2)CCl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.